4-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Description
4-(2-Chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 1,2-dihydropyrazol-3-one core substituted with a 2-chlorophenyl group at position 4 and a phenyl group at position 2. The 2-chlorophenyl substituent enhances lipophilicity and may influence binding interactions in biological systems, while the phenyl group at position 2 contributes to structural rigidity. This compound’s synthesis typically involves condensation reactions, as seen in analogous pyrazolone derivatives .
Properties
IUPAC Name |
4-(2-chlorophenyl)-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-14-9-5-4-8-12(14)13-10-17-18(15(13)19)11-6-2-1-3-7-11/h1-10,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUXGPWNSZFCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CN2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324508 | |
| Record name | 4-(2-chlorophenyl)-2-phenyl-1H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648994 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477858-99-4 | |
| Record name | 4-(2-chlorophenyl)-2-phenyl-1H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of hydrazine derivatives with β-diketones. One common method includes the condensation of 2-chlorobenzaldehyde with phenylhydrazine, followed by cyclization to form the pyrazolone ring. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and chlorophenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, which can exhibit different biological activities and properties .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 4-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one. Research indicates that derivatives of this compound exhibit significant broad-spectrum antimicrobial activity. For example:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 2.50 to 20 µg/mL against various bacterial strains .
This suggests that the compound could serve as a basis for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. In vitro studies have shown that it stabilizes human red blood cell membranes, which is indicative of its potential to reduce inflammation. The observed stabilization percentages ranged from 86.70% to 99.25% . This property could be beneficial in treating inflammatory diseases.
Study on DNA Gyrase B Inhibition
One notable study investigated the inhibition of DNA gyrase B by a derivative of this compound, yielding an IC50 value of 9.80 µM, comparable to established antibiotics like ciprofloxacin. This finding underlines the potential of this compound in targeting bacterial DNA replication mechanisms .
Antioxidant Activity Assessment
The antioxidant capacity of derivatives has also been evaluated, with some exhibiting DPPH scavenging percentages between 84.16% and 90.52%. This suggests a strong potential for these compounds in combating oxidative stress-related disorders .
Summary of Research Applications
Mechanism of Action
The mechanism by which 4-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to various biological responses .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Fusion : Oxazine-fused derivatives (e.g., ) show expanded π-conjugation, which may improve binding to aromatic-rich biological targets.
- Biological Activity: Propyphenazone and Schiff base derivatives (e.g., ) demonstrate significant pharmacological activity, suggesting that substituents like isopropyl or aminomethylene groups critically influence efficacy.
Antimicrobial Activity
- Schiff Base Derivatives: 4-(((10-Chloroanthracen-9-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Compound 8 in ) showed potent antifungal activity against Aspergillus niger (MIC = 12.5 µg/mL), comparable to nystatin.
Biological Activity
The compound 4-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a member of the pyrazole class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 272.71 g/mol. The structure features a pyrazole ring substituted with a 2-chlorophenyl group and a phenyl group, contributing to its unique chemical properties.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.71 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential enzymatic pathways .
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively studied. In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The compound's efficacy is often attributed to its ability to induce apoptosis and inhibit cell proliferation through various signaling pathways .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been reported to possess anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for further exploration in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to bacterial growth and cancer cell proliferation.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cytokine Modulation : The compound may reduce levels of inflammatory cytokines, contributing to its anti-inflammatory effects.
Case Studies
Several studies have focused on the biological evaluation of pyrazole derivatives:
- Antimicrobial Activity Study : A study evaluated various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications in substituents significantly affect antibacterial potency .
- Anticancer Activity Assessment : In vitro tests on human cancer cell lines revealed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin, suggesting superior efficacy .
- Inflammation Model Testing : Animal models demonstrated that pyrazole derivatives could reduce inflammation markers significantly compared to controls, supporting their potential use in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-chlorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between precursor molecules (e.g., substituted hydrazines and β-ketoesters) under acidic or basic conditions. For example, analogous pyrazolones are synthesized using ethanol or methanol as solvents, with yields ranging from 59% to 87% depending on substituent reactivity and temperature control . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical for assessing purity and thermal stability .
Q. How is the structural integrity of this compound validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Refinement using SHELXL resolves bond lengths, angles, and intermolecular interactions. For example, pyrazolone derivatives often exhibit planar pyrazole rings and non-covalent interactions (e.g., π-π stacking) that stabilize the crystal lattice .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and hydrogen bonding. Infrared (IR) spectroscopy identifies functional groups like C=O (stretching ~1650–1700 cm⁻¹) and C-Cl (600–800 cm⁻¹). Mass spectrometry (MS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical structural data?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., Gaussian 09) optimize geometries and predict vibrational frequencies, NMR chemical shifts, and electronic properties. Discrepancies in bond angles or torsional strains (e.g., deviations >2°) may arise from crystal packing effects not modeled in gas-phase DFT .
Q. What strategies address contradictions in biological activity data across structurally similar pyrazolones?
- Methodological Answer : Pyrazolones exhibit varied bioactivity (e.g., antimicrobial, anti-inflammatory) depending on substituent electronic effects. For example, nitro (NO₂) groups enhance antimicrobial potency via electron-withdrawing effects, while methyl groups improve lipophilicity. Dose-response assays and molecular docking (e.g., AutoDock Vina) can correlate structural features with target binding (e.g., enzyme active sites) .
Q. How can researchers mitigate challenges in reproducing synthetic yields or crystallinity?
- Methodological Answer : Reproducibility issues often stem from solvent polarity, crystallization solvents (e.g., methanol vs. ethanol), or trace impurities. Controlled recrystallization (e.g., slow evaporation from THF) improves crystal quality . High-performance liquid chromatography (HPLC) with UV detection monitors reaction progress and intermediate stability .
Q. What are the best practices for analyzing tautomeric equilibria in pyrazolone derivatives?
- Methodological Answer : Tautomerism (e.g., keto-enol) is probed via variable-temperature NMR and UV-Vis spectroscopy. For example, enol tautomers exhibit bathochromic shifts in UV spectra due to extended conjugation. X-ray crystallography at low temperatures (<100 K) can "freeze" tautomeric states for analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
